N-cyclooctyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
Description
N-cyclooctyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a benzamide derivative characterized by a cyclooctyl group attached to the benzamide nitrogen and a sulfonamide-functionalized tetrahydrothiophene moiety. Benzamide derivatives are commonly employed in metal-catalyzed reactions (e.g., C–H bond functionalization via N,O-bidentate directing groups ) and as bioactive agents in pesticides .
Properties
Molecular Formula |
C20H29N3O4S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-cyclooctyl-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C20H29N3O4S/c24-19(21-16-8-4-2-1-3-5-9-16)15-7-6-10-17(13-15)22-20(25)23-18-11-12-28(26,27)14-18/h6-7,10,13,16,18H,1-5,8-9,11-12,14H2,(H,21,24)(H2,22,23,25) |
InChI Key |
PUCMTJKXSWMPNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
Method A (Oxidative Amination)
- Step 1 : Sulfonation of tetrahydrothiophene using hydrogen peroxide (H₂O₂) in acetic acid yields tetrahydrothiophene-1,1-dioxide (sulfolane).
- Step 2 : Nitration at position 3 via mixed acid (HNO₃/H₂SO₄) followed by catalytic hydrogenation (H₂/Pd-C) produces the amine.
Yield : 68–72% over two steps.
Method B (Gabriel Synthesis)
- Sulfolane is brominated at position 3 using N-bromosuccinimide (NBS), followed by reaction with potassium phthalimide and subsequent hydrazinolysis to release the amine.
Yield : 58–63%.
Preparation of 3-Amino-N-cyclooctylbenzamide
Nitrobenzoic Acid Activation
Amidation with Cyclooctylamine
- The acid chloride reacts with cyclooctylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.
Yield : 89%.
Characterization : $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$): δ 8.21 (s, 1H, ArH), 7.85 (d, J = 7.8 Hz, 1H), 7.62 (d, J = 7.8 Hz, 1H), 3.45 (m, 1H, NHCH), 1.85–1.45 (m, 15H, cyclooctyl).
Reduction of Nitro Group
- Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol) reduces the nitro group to an amine.
Yield : 94%.
Urea Linkage Formation
Carbamoylation via Isocyanate Intermediate
Direct Coupling Using Carbonyldiimidazole (CDI)
- 1,1-Dioxidotetrahydrothiophen-3-amine and CDI in THF form an imidazolide intermediate, which reacts with the benzamide amine.
Conditions : 60°C, 12 h, 81% yield.
Optimization and Challenges
Solvent and Base Selection
Purity and Characterization
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) followed by recrystallization (ethanol/water) achieves >98% purity.
- Spectroscopic Data :
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Isocyanate Coupling | 4 | 52 | 98 | High regioselectivity |
| CDI-Mediated | 3 | 61 | 97 | Avoids toxic isocyanates |
Industrial-Scale Considerations
Chemical Reactions Analysis
N-cyclooctyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclooctyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, particularly benzamide-based pesticides and functionalized derivatives, provide insights into substituent-driven properties. Below is a comparative analysis:
Structural Features and Substituent Effects
Key Observations:
- Sulfonamide Moiety: The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfonamide, which contrasts with the furanyl or trifluoromethyl groups in pesticides. Sulfonamides are known for modulating solubility and enzymatic interactions, suggesting possible applications in drug design.
Functional and Application Differences
- Pesticide Derivatives : Flutolanil and cyprofuram are fungicides with substituents optimized for target specificity and environmental stability . The target compound lacks documented pesticidal use but shares a benzamide scaffold that could be explored for similar applications.
- Synthesis Methods : While the target compound’s synthesis is unrecorded, related benzamides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) are synthesized via acyl chloride or acid coupling with amines, followed by spectroscopic validation . This suggests plausible synthetic routes for the target compound.
Q & A
Basic: What synthetic methodologies are most effective for preparing N-cyclooctyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide, and how can reaction conditions be optimized?
Answer:
The synthesis of benzamide derivatives typically involves multi-step condensation reactions. For example:
- Step 1: Activation of the carboxylic acid group (e.g., via chloroformate intermediates) followed by coupling with amines.
- Step 2: Cyclization or functionalization of the tetrahydrothiophene-dioxide moiety using sulfonation agents like m-CPBA or H₂O₂/CF₃COOH .
- Optimization: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility, and monitor reaction progress via TLC or HPLC. Temperature control (40–60°C) minimizes side reactions like hydrolysis.
Key Data:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF/CH₃CN | +20–30% |
| Temperature | 50°C | Reduces byproducts |
| Catalyst | DCC/DMAP | Accelerates coupling |
Advanced: How can spectroscopic and crystallographic data resolve ambiguities in the structural assignment of the tetrahydrothiophene-dioxide moiety?
Answer:
- X-ray Crystallography: Provides definitive bond lengths and angles. For example, the S=O bond in tetrahydrothiophene-dioxide derivatives typically measures 1.43–1.45 Å, confirming sulfone geometry .
- Vibrational Spectroscopy (IR/Raman): S=O symmetric/asymmetric stretching modes appear at 1120–1150 cm⁻¹ and 1290–1320 cm⁻¹, respectively .
- Contradictions: Discrepancies may arise from polymorphic forms or solvent inclusion. Use Hirshfeld surface analysis to differentiate between crystal packing effects and intrinsic molecular distortions .
Advanced: What computational strategies are recommended for predicting the electronic properties and stability of N-cyclooctyl-substituted benzamides?
Answer:
- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution .
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in water/DMSO) to assess aggregation tendencies or conformational flexibility.
- Validation: Compare computed vibrational spectra with experimental IR/Raman data to ensure accuracy .
Example Calculation:
| Property | Calculated Value (DFT) | Experimental Value |
|---|---|---|
| S=O Bond Length | 1.44 Å | 1.43–1.45 Å |
| HOMO-LUMO Gap | 4.2 eV | N/A (Theoretical) |
Basic: How can researchers address low solubility of this benzamide derivative in aqueous media for biological assays?
Answer:
- Co-solvent Systems: Use DMSO/water mixtures (≤10% DMSO) to maintain compound stability.
- Micellar Encapsulation: Employ surfactants like Tween-80 or cyclodextrins to enhance dispersibility .
- Pro-drug Design: Introduce hydrophilic groups (e.g., phosphate esters) at the cyclooctyl or benzamide nitrogen, which hydrolyze in vivo .
Advanced: How should conflicting pharmacological data (e.g., IC₅₀ variability) from different studies be systematically analyzed?
Answer:
- Source Analysis: Check assay conditions (pH, temperature, cell lines) and compound purity (HPLC ≥95%). Contaminants like unreacted starting materials may skew results .
- Statistical Tools: Apply ANOVA or Tukey’s HSD test to compare datasets. For example:
| Study | IC₅₀ (μM) | Assay Type | Purity |
|---|---|---|---|
| A | 0.5 | Enzymatic | 98% |
| B | 2.1 | Cell-based | 90% |
Basic: What analytical techniques are critical for confirming the purity and identity of the synthesized compound?
Answer:
- HPLC-MS: Quantify purity (>95%) and detect isotopic patterns for molecular weight confirmation.
- ¹H/¹³C NMR: Assign peaks using DEPT-135 (for CH₂/CH₃ groups) and 2D-COSY (for coupling interactions) .
- Elemental Analysis: Match C/H/N/S percentages to theoretical values (error margin ≤0.4%) .
Advanced: How can researchers leverage structure-activity relationship (SAR) studies to modify the cyclooctyl group for enhanced target binding?
Answer:
- Steric Effects: Replace cyclooctyl with smaller cyclohexyl or bulkier adamantyl groups to probe binding pocket size .
- Electronic Effects: Introduce electron-withdrawing groups (e.g., -CF₃) to the benzamide ring to modulate π-π stacking .
- Biological Testing: Use SPR or cryo-EM to visualize ligand-receptor interactions post-modification .
Basic: What safety precautions are essential during the synthesis of sulfone-containing benzamides?
Answer:
- Ventilation: Use sulfonation agents (e.g., H₂O₂/CF₃COOH) in fume hoods to avoid inhalation .
- Personal Protective Equipment (PPE): Wear nitrile gloves and goggles to prevent skin/eye contact with reactive intermediates .
- Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before disposal .
Advanced: What strategies mitigate racemization during the coupling of chiral intermediates in benzamide synthesis?
Answer:
- Low-Temperature Coupling: Perform reactions at 0–4°C to slow racemization .
- Chiral Auxiliaries: Use Evans oxazolidinones or Oppolzer’s sultams to enforce stereochemical control .
- Monitoring: Track enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak IA/IB .
Advanced: How do solvent polarity and hydrogen-bonding networks influence the crystallinity of benzamide derivatives?
Answer:
- Polar Solvents (e.g., EtOH/H₂O): Promote hydrogen bonding between amide groups, yielding higher-melting-point crystals .
- Nonpolar Solvents (e.g., Hexane): Result in less ordered structures with lower thermal stability.
- Crystal Engineering: Co-crystallize with carboxylic acids (e.g., fumaric acid) to stabilize specific polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
